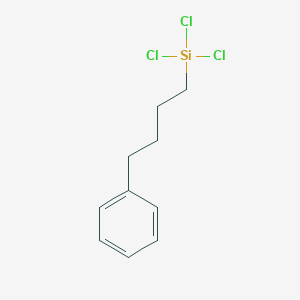

Trichloro(4-phenylbutyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trichloro(4-phenylbutyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl3Si/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSHKGIWUBHUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533519 | |

| Record name | Trichloro(4-phenylbutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17886-88-3 | |

| Record name | Trichloro(4-phenylbutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenylbutyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Trichloro(4-phenylbutyl)silane?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Trichloro(4-phenylbutyl)silane, a versatile organosilicon compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Physical Properties

This compound is a clear liquid under standard conditions. Its key physical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Source(s) |

| CAS Number | 17886-88-3 | [1][2] |

| Molecular Formula | C10H13Cl3Si | [1][2] |

| Molecular Weight | 267.65 g/mol | [1][2] |

| Boiling Point | 82 °C at 0.4 mmHg | [1] |

| 292.5 ± 19.0 °C at 760 mmHg | [3] | |

| Melting Point | Not available | [3] |

| Density | 1.192 g/cm³ | [2] |

| 1.2 ± 0.1 g/cm³ | [3] | |

| Refractive Index | 1.5121 | [1][2] |

| Flash Point | >110 °C (>230 °F) | [1][2] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |

Chemical Properties and Reactivity

This compound is characterized by its high reactivity, primarily due to the presence of the trichlorosilyl group. This functional group makes the molecule susceptible to hydrolysis and a valuable reagent in various chemical transformations.

Hydrolysis and Condensation

The silicon-chlorine bonds in this compound are highly susceptible to cleavage by water and other protic solvents. This hydrolysis reaction results in the formation of silanol intermediates (Si-OH), which are unstable and readily undergo condensation to form stable siloxane (Si-O-Si) bonds. This property is fundamental to its application in surface modification, allowing for the formation of polysiloxane networks on various substrates.[1]

Surface Modification

The ability to form robust siloxane bonds makes this compound an effective agent for surface modification. It can be used to functionalize the surfaces of inorganic materials such as glass and metal oxides, which possess surface hydroxyl groups. The covalent attachment of the 4-phenylbutyl group alters the surface properties of the substrate, for instance, by increasing its hydrophobicity.

Role in Organic Synthesis

Beyond surface chemistry, this compound serves as a versatile intermediate in organic synthesis. The trichlorosilyl group can participate in various reactions, including Grignard reactions, to form new silicon-carbon bonds.[1] This allows for the synthesis of more complex organosilane derivatives.

Experimental Protocols

While detailed, step-by-step experimental protocols for this compound are not extensively documented in publicly available literature, general procedures for handling and reacting similar trichlorosilyl compounds can be adapted.

General Handling and Storage

Due to its high sensitivity to moisture, this compound should be handled under an inert and dry atmosphere, such as nitrogen or argon. All glassware and solvents must be rigorously dried before use. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Surface Modification of a Silicon Wafer (General Procedure)

This protocol provides a general guideline for the surface modification of a silicon wafer using a trichlorosilylating agent.

Materials:

-

Silicon wafer

-

This compound

-

Anhydrous toluene (or other suitable anhydrous solvent)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or an oxygen plasma cleaner

-

Nitrogen or argon gas

-

Oven or hotplate

Procedure:

-

Substrate Cleaning: The silicon wafer must be thoroughly cleaned to ensure a high density of surface hydroxyl groups. This can be achieved by immersing the wafer in Piranha solution for 10-15 minutes or by treating it with oxygen plasma. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinsing and Drying: After cleaning, the wafer should be rinsed extensively with deionized water and then dried under a stream of nitrogen or in an oven at 110-120 °C.

-

Silanization:

-

Solution-phase deposition: Prepare a dilute solution (e.g., 1-2% by volume) of this compound in anhydrous toluene in a glovebox or under an inert atmosphere. Immerse the cleaned and dried silicon wafer in this solution for a specified time (typically ranging from 30 minutes to several hours).

-

Vapor-phase deposition: Place the cleaned and dried wafer and a small container with a few drops of this compound in a vacuum desiccator. Evacuate the desiccator to allow the silane to vaporize and deposit on the wafer surface.

-

-

Rinsing: After deposition, rinse the wafer with anhydrous toluene to remove any physisorbed silane molecules.

-

Curing: Heat the coated wafer in an oven or on a hotplate (typically at 110-120 °C) for about 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer.

dot

Caption: General workflow for silicon wafer surface modification.

Safety Information

-

Corrosive: Causes severe skin burns and eye damage.

-

Reacts Violently with Water: Contact with water or moisture will produce hydrochloric acid, which is corrosive and toxic.

-

Inhalation Hazard: Vapors may be harmful or fatal if inhaled, causing severe irritation to the respiratory tract.

-

Combustible: The material is a combustible liquid.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

-

Keep away from water, moisture, and sources of ignition.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

In case of fire, use dry chemical, carbon dioxide, or foam extinguishers. DO NOT use water.

Spectroscopic Data

Specific, high-resolution NMR and IR spectra for this compound are not available in the public domain. However, general characteristic spectral features can be predicted based on its structure.

-

¹H NMR: Signals corresponding to the protons of the phenyl group (aromatic region, ~7.1-7.3 ppm) and the butyl chain would be expected. The chemical shifts of the butyl protons would be influenced by the neighboring phenyl and trichlorosilyl groups.

-

¹³C NMR: Resonances for the carbon atoms of the phenyl ring and the butyl chain would be observed.

-

IR Spectroscopy: Characteristic absorption bands would include those for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the phenyl ring, and strong bands associated with the Si-Cl bonds.

Logical Relationships in Reactivity

The chemical behavior of this compound is dictated by the interplay between its reactive trichlorosilyl head and its organic phenylbutyl tail.

dot

Caption: Reactivity pathways of this compound.

References

- 1. This compound | 17886-88-3 | Benchchem [benchchem.com]

- 2. 17886-88-3 CAS MSDS (4-PHENYLBUTYLTRICHLOROSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | CAS#:17886-88-3 | Chemsrc [chemsrc.com]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

Trichloro(4-phenylbutyl)silane CAS number 17886-88-3 properties.

An In-depth Technical Guide to Trichloro(4-phenylbutyl)silane (CAS 17886-88-3)

This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties, synthesis, and applications of this chemical.

Physicochemical Properties

This compound is a reactive organosilane that serves as a valuable building block in various chemical processes. Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 17886-88-3[1][2][3] |

| Molecular Formula | C10H13Cl3Si[1][2] |

| Molecular Weight | 267.65 g/mol [1][2] |

| Density | 1.2 ± 0.1 g/cm³[1] or 1.192 g/cm³[3] |

| Boiling Point | 292.5 ± 19.0 °C at 760 mmHg[1], 82°C at 0.4 mmHg[2][3] |

| Flash Point | 143.1 ± 16.2 °C[1] or >110°C (>230°F)[3] |

| Refractive Index | 1.519[1] or 1.5121[3] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C[1] |

| LogP | 7.27[1] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents[3] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the Grignard reaction.[4] This well-established method in organosilicon chemistry is crucial for forming the silicon-carbon bond.[4] The reactivity of this compound is dominated by the three chlorine atoms attached to the silicon, making the Si-Cl bonds highly susceptible to nucleophilic attack, particularly by water.

Synthesis via Grignard Reaction

A common method for synthesizing this compound is through the reaction of a Grignard reagent, 4-phenylbutylmagnesium halide, with a silicon tetrachloride.

References

- 1. This compound | CAS#:17886-88-3 | Chemsrc [chemsrc.com]

- 2. 17886-88-3 CAS MSDS (4-PHENYLBUTYLTRICHLOROSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-PHENYLBUTYLTRICHLOROSILANE | 17886-88-3 [chemicalbook.com]

- 4. This compound | 17886-88-3 | Benchchem [benchchem.com]

Molecular weight and formula of Trichloro(4-phenylbutyl)silane.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(4-phenylbutyl)silane is an organosilane compound characterized by a phenylbutyl group attached to a silicon atom bearing three chlorine atoms. This bifunctional nature, with a reactive trichlorosilyl headgroup and a hydrocarbon tail terminating in a phenyl group, makes it a valuable reagent in surface chemistry, materials science, and potentially in biomedical applications. The trichlorosilyl group can readily react with hydroxylated surfaces to form stable siloxane bonds, enabling the formation of self-assembled monolayers (SAMs). These SAMs can modify the surface properties of various substrates, introducing hydrophobicity and providing a platform for further functionalization. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound, with a focus on experimental details relevant to research and development.

Molecular Properties and Characterization

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Chemical Formula | C₁₀H₁₃Cl₃Si |

| Molecular Weight | 267.65 g/mol |

| CAS Number | 17886-88-3 |

| Appearance | Clear liquid[1] |

| Boiling Point | 82°C / 0.4 mmHg[2] |

| Density | 1.189 g/mL at 25°C[2] |

| Synonyms | Benzene, [4-(trichlorosilyl)butyl]-; (4-Phenylbutyl)trichlorosilane[2][3] |

Synthesis of this compound

A potential synthetic route to this compound involves the hydrosilylation of 4-phenyl-1-butene with trichlorosilane (HSiCl₃). This reaction is typically catalyzed by a platinum catalyst, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.

Experimental Protocol: Hydrosilylation of 4-Phenyl-1-butene

Materials:

-

4-Phenyl-1-butene

-

Trichlorosilane (HSiCl₃)

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Anhydrous toluene (or other suitable inert solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

Procedure:

-

Reaction Setup: A dried Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere of argon or nitrogen.

-

Reagent Addition: Anhydrous toluene is added to the flask, followed by the platinum catalyst. 4-Phenyl-1-butene is then added to the reaction flask.

-

Hydrosilylation: Trichlorosilane is added dropwise to the stirred solution at a controlled temperature. The reaction is typically exothermic, and the addition rate should be managed to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing small aliquots withdrawn from the reaction mixture.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any excess volatile reagents are removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and catalyst loading should be optimized for best results.

Application in Surface Modification: Formation of Self-Assembled Monolayers (SAMs)

This compound is well-suited for the formation of self-assembled monolayers on hydroxylated surfaces like silicon wafers, glass, and metal oxides. The resulting SAM modifies the surface to be more hydrophobic and provides a phenyl-terminated surface that can be further functionalized.

Experimental Protocol: SAM Formation on a Silicon Wafer

Materials:

-

Silicon wafers

-

This compound

-

Anhydrous solvent (e.g., toluene or hexane)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Ethanol

-

Nitrogen gas

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

The silicon wafers are first cleaned with a solvent like ethanol to remove organic contaminants.

-

To create a high density of hydroxyl groups on the surface, the wafers are immersed in a Piranha solution for a specific duration (e.g., 15-30 minutes) at a controlled temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

After Piranha treatment, the wafers are thoroughly rinsed with copious amounts of deionized water and then dried under a stream of nitrogen.

-

-

Silanization:

-

A dilute solution of this compound (e.g., 1-5 mM) is prepared in an anhydrous solvent in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.

-

The cleaned and dried silicon wafers are immersed in the silane solution for a set period (e.g., 1-24 hours) at room temperature.

-

During this time, the trichlorosilyl groups react with the surface hydroxyl groups, forming covalent Si-O-Si bonds and releasing HCl as a byproduct.

-

-

Rinsing and Curing:

-

After immersion, the wafers are removed from the silane solution and rinsed sequentially with the anhydrous solvent (e.g., toluene) and then ethanol to remove any physisorbed molecules.

-

The wafers are then dried with a stream of nitrogen.

-

To promote the formation of a cross-linked siloxane network within the monolayer, the coated wafers can be cured by heating in an oven (e.g., at 120°C for 1 hour).

-

Potential Applications in Drug Development and Research

While specific drug delivery systems or signaling pathway interactions involving this compound are not extensively documented in publicly available literature, its properties as a surface modification agent suggest several potential applications for researchers in drug development:

-

Surface Modification of Nanoparticles: this compound can be used to modify the surface of silica or metal oxide nanoparticles. This modification can enhance their stability in non-polar media and provide a hydrophobic surface, which could be beneficial for encapsulating hydrophobic drugs. The phenyl groups on the surface could also serve as attachment points for further functionalization with targeting ligands.

-

Development of Biosensors: The formation of a well-defined SAM of this compound on a sensor surface can create a controlled interface for the immobilization of biomolecules. The phenyl groups could be functionalized, for example, through electrophilic aromatic substitution, to introduce reactive groups for covalently attaching enzymes, antibodies, or DNA probes.

-

Chromatography: The phenylbutyl group can act as a stationary phase in reverse-phase chromatography. Surfaces modified with this compound could be used for the separation of biomolecules based on their hydrophobicity.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams, created using the DOT language, illustrate the key workflows.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for forming a self-assembled monolayer.

References

Hydrolysis and Stability of Trichloro(4-phenylbutyl)silane in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(4-phenylbutyl)silane is an organosilicon compound with a reactive trichlorosilyl headgroup and a phenylbutyl tail. The silicon-chlorine bonds are highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. This reactivity is fundamental to its applications, which can range from surface modification to the synthesis of silicon-containing polymers and silsesquioxanes. Understanding the hydrolysis and stability of this compound in various solvents is critical for controlling its reactivity, ensuring product quality, and defining storage and handling procedures.

This technical guide details the mechanisms of hydrolysis and subsequent condensation, factors influencing the stability of this compound in different solvent systems, and provides standardized experimental protocols for kinetic analysis.

Mechanism of Hydrolysis and Condensation

The reaction of this compound with water is a two-stage process: hydrolysis followed by condensation.

Hydrolysis: The initial and rapid step involves the nucleophilic substitution of the chloride atoms by hydroxyl groups from water. This reaction proceeds stepwise, forming silanol intermediates and liberating hydrogen chloride (HCl) as a byproduct. The presence of HCl can auto-catalyze the hydrolysis of some silanes, although for highly reactive trichlorosilanes, the reaction is typically fast even without explicit catalysis.

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl (where R = 4-phenylbutyl)

Condensation: The resulting silanetriol, (4-phenylbutyl)silanetriol, is generally unstable and readily undergoes intermolecular condensation to form siloxane bridges (Si-O-Si). This process releases water and leads to the formation of oligomeric and polymeric structures, eventually potentially forming a cross-linked network (silsesquioxane).[1][2] The extent and nature of this condensation are highly dependent on reaction conditions.

2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

The overall reaction pathway can be visualized as follows:

References

Spectroscopic data (NMR, IR, Mass Spec) for Trichloro(4-phenylbutyl)silane.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Trichloro(4-phenylbutyl)silane. Due to the limited availability of experimentally verified spectra for this specific compound in public databases, this document presents predicted spectroscopic characteristics based on established principles and available data for structurally similar compounds. Detailed experimental protocols for acquiring such data for moisture-sensitive organotrichlorosilanes are also provided.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.31 - 7.17 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 2.65 | t | 2H | -CH₂-Ph |

| ~ 1.70 | m | 2H | -CH₂-CH₂-Ph |

| ~ 1.55 | m | 2H | -CH₂-CH₂-Si |

| ~ 1.15 | t | 2H | -CH₂-SiCl₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 141.5 | Aromatic C (quaternary) |

| ~ 128.5 | Aromatic CH |

| ~ 128.3 | Aromatic CH |

| ~ 126.0 | Aromatic CH |

| ~ 35.5 | -CH₂-Ph |

| ~ 33.0 | -CH₂-CH₂-Ph |

| ~ 24.5 | -CH₂-CH₂-Si |

| ~ 17.0 | -CH₂-SiCl₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3010 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Strong | Aliphatic C-H Stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |

| ~ 800 - 600 | Strong | Si-Cl Stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 266, 268, 270 | Molecular ion (M⁺) cluster due to ³⁵Cl and ³⁷Cl isotopes |

| 231 | [M - Cl]⁺ |

| 175 | [M - SiCl₃]⁺ (Phenylbutyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Given the reactivity of trichlorosilyl groups, particularly their sensitivity to moisture, specific handling procedures are required during spectroscopic analysis.

NMR Spectroscopy of Organotrichlorosilanes

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation (Inert Atmosphere):

-

All glassware (NMR tube, pipettes, vials) must be rigorously dried in an oven at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator.

-

A stock solution of this compound is prepared in a dry, deuterated, and non-protic solvent (e.g., CDCl₃, C₆D₆) inside a glovebox or under a nitrogen atmosphere. The solvent should be from a freshly opened sealed ampoule or dried over molecular sieves.

-

Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

-

The solution is transferred to a dry NMR tube, which is then sealed with a tight-fitting cap and wrapped with parafilm to prevent moisture ingress.

-

-

Instrumental Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (signal dependent).

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

The Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

FTIR Spectroscopy of Organotrichlorosilanes

Objective: To obtain the infrared spectrum of this compound to identify functional groups.

Methodology:

-

Sample Preparation (Dry Conditions):

-

The FTIR spectrometer sample compartment should be purged with dry nitrogen for at least 30 minutes prior to analysis to minimize atmospheric water and CO₂ interference.[1]

-

A thin film of the neat liquid sample is prepared between two dry KBr or NaCl plates in a glovebox or under a nitrogen atmosphere.

-

Alternatively, a solution in a dry, IR-transparent solvent (e.g., anhydrous hexane or CCl₄) can be prepared and analyzed in a sealed liquid cell.

-

-

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared Spectrometer.

-

Mode: Transmission.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

A background spectrum of the empty beam path (or the solvent and cell) is recorded and subtracted from the sample spectrum.

-

The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

-

Mass Spectrometry of Organotrichlorosilanes

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction and Ionization:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for this volatile compound.

-

Sample Preparation: A dilute solution of the compound in a volatile, dry, aprotic solvent (e.g., hexane, dichloromethane) is prepared.

-

GC Conditions:

-

Injector: Split/splitless inlet, operated at a temperature that ensures volatilization without degradation (e.g., 250°C). A fast injection is necessary to minimize residence time in the hot injector.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a final temperature that allows elution of the compound (e.g., 280°C).

-

-

Ionization: Electron Ionization (EI) at 70 eV.

-

-

Mass Analysis:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable mass range to include the molecular ion and expected fragments (e.g., m/z 40-350).

-

-

Data Analysis:

-

The mass spectrum of the GC peak corresponding to the compound is analyzed.

-

The molecular ion peak and the isotopic pattern of the chlorine atoms are identified.

-

Major fragment ions are identified and assigned to structural components of the molecule.

-

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a compound like this compound.

References

Trichloro(4-phenylbutyl)silane reaction with water and nucleophiles.

An In-depth Technical Guide to the Reactivity of Trichloro(4-phenylbutyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity of this compound, a versatile organosilicon compound. Its significance stems from the highly reactive trichlorosilyl functional group attached to a phenylbutyl chain, enabling its use as a robust building block and an effective surface modification agent. This document details its reactions with water and other common nucleophiles, presents available kinetic data from analogous systems, outlines detailed experimental protocols, and discusses its applications in materials science and its potential relevance to the pharmaceutical industry.

The primary and most significant reaction of this compound is its rapid interaction with water. The process is not a simple dissolution but a two-step chemical transformation involving hydrolysis and subsequent condensation. This reactivity is the foundation of its utility in forming stable, covalently bound surface modifications and in sol-gel processes.[1][2]

Mechanism of Hydrolysis and Condensation

The formation of a stable polysiloxane network from this compound proceeds through the following mechanism:

-

Hydrolysis : The initial step is the swift hydrolysis of the silicon-chlorine (Si-Cl) bonds. In this nucleophilic substitution reaction, water molecules act as nucleophiles, attacking the electrophilic silicon atom.[1] This displaces the chloride ions and results in the formation of a reactive silanetriol intermediate, (4-phenylbutyl)silanetriol, and hydrochloric acid (HCl) as a byproduct.[1] The reaction is highly exothermic.

-

Condensation : The newly formed (4-phenylbutyl)silanetriol is unstable and readily undergoes condensation. Silanol groups can condense with each other (alcohol condensation) to form a siloxane bond (Si-O-Si) and a molecule of water.[1] Alternatively, a silanol can react with a remaining chlorosilyl group (water condensation) to form a siloxane bond and HCl.[1] This process continues, ultimately building a highly cross-linked, three-dimensional polysiloxane network.[1]

Kinetics of Hydrolysis

While specific kinetic data for the hydrolysis of this compound is not extensively documented in the literature, the behavior of analogous organotrichlorosilanes and organotrialkoxysilanes has been well-studied.

-

Reaction Order : The hydrolysis of silanes is often reported as first or pseudo-first order with respect to the silane.[3] The order with respect to water can vary significantly depending on the solvent and catalyst used.[3] For some acid-catalyzed systems, the reaction has been found to be zero order in water.[4][5]

-

Catalysis : The reaction is catalyzed by both acids and bases.[6] Acid catalysis generally proceeds at a faster rate than base-catalyzed hydrolysis.[6] The HCl generated during the hydrolysis of a chlorosilane can autocatalyze the reaction.

-

Substituent Effects : The nature of the organic group (R) attached to the silicon atom influences the reaction rate through steric and inductive effects.[3]

Reaction with Other Nucleophiles

The electrophilic silicon center in this compound readily reacts with a variety of nucleophiles beyond water. These reactions are crucial for synthesizing derived materials with tailored properties.

Reaction with Alcohols (Alcoholysis)

In the presence of an alcohol (R'OH), this compound undergoes alcoholysis, a process analogous to hydrolysis. This reaction is a common method for synthesizing (4-phenylbutyl)trialkoxysilanes by esterification.[2] Each Si-Cl bond is replaced by a Si-OR' bond, with the liberation of HCl. The resulting trialkoxysilanes are often more stable and less reactive than their trichloro- counterparts, making them suitable for applications requiring slower, more controlled hydrolysis and condensation rates, such as in sol-gel synthesis.[2]

Reaction with Amines

Primary and secondary amines (R'₂NH) can also act as nucleophiles, reacting with the Si-Cl bonds to form silylamines. This reaction typically requires a stoichiometric amount of a non-nucleophilic base to scavenge the HCl byproduct, or an excess of the amine can be used for this purpose.

Quantitative Data Summary

| Silane Compound | Catalyst / Conditions | Solvent | Reaction Order | Rate Constant (k) | Reference(s) |

| Phenyltriethoxysilane | H₂SO₄ (acid) | Dioxane/Water | 1st (acid), 0 (water) | Hammett ρ = -1.42 | [4][5] |

| Methyltriethoxysilane (MTES) | Alkaline | Methanol, 30°C | - | 2.453 x 10⁴ s⁻¹ | [3] |

| Tetraethoxysilane (TEOS) | HCl (acid) | - | - | 4.5 - 65 x 10⁻² M⁻¹min⁻¹ | [3] |

| Tetraethoxysilane (TEOS) | NH₃ (base) | - | 1st (assumed) | 1.4 - 8 x 10⁴ s⁻¹ | [3] |

| Isobutyltrimethoxysilane | HCl (acid, 6 mM H⁺) | - | - | Hydrolyzes 7.7x faster than ethoxy analog | [6] |

| 3-Aminopropyltriethoxysilane (APES) | Neutral | Ethanol/Water | - | Fastest hydrolysis rate among tested silanes | [7] |

Note: This data is for analogous compounds and is intended to provide a general understanding of silane hydrolysis kinetics. Actual rates for this compound will differ.

Experimental Protocols

The following sections provide generalized protocols for key reactions involving this compound. Caution: this compound reacts violently with water and releases HCl gas. All manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses) and anhydrous techniques.

Protocol for Controlled Hydrolysis and Surface Modification

This protocol describes the formation of a self-assembled monolayer (SAM) on a hydroxylated substrate (e.g., glass or silicon wafer).

-

Substrate Preparation : Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen. To ensure a high density of surface hydroxyl groups, treat the substrate with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Extreme Caution: Piranha solution is highly corrosive and explosive when mixed with organic solvents). Rinse copiously with deionized water and dry with nitrogen.

-

Silanization Solution Preparation : In a glove box or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in an anhydrous nonpolar solvent (e.g., toluene or hexane). The presence of trace amounts of water in the solvent is sufficient to initiate hydrolysis at the substrate interface.

-

Deposition : Immerse the cleaned, dried substrate into the silanization solution. Let the reaction proceed for 2-4 hours at room temperature.

-

Rinsing and Curing : Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed silane. Follow with a rinse in isopropanol.

-

Curing : Cure the coated substrate in an oven at 110-120°C for 1 hour to promote the formation of a cross-linked polysiloxane network and covalent bonding to the substrate.

-

Characterization : The resulting hydrophobic surface can be characterized by contact angle goniometry, atomic force microscopy (AFM), or X-ray photoelectron spectroscopy (XPS).

Protocol for Synthesis of (4-Phenylbutyl)triethoxysilane

This protocol describes the esterification of the trichlorosilane with ethanol.

-

Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas bubbler (to vent HCl). Maintain a positive pressure of an inert gas (e.g., nitrogen or argon).

-

Reagents : In the flask, place 3 equivalents of anhydrous ethanol in an anhydrous solvent such as hexane.

-

Reaction : Cool the ethanol solution in an ice bath. Slowly add 1 equivalent of this compound dropwise from the dropping funnel to the stirred solution. The addition should be slow to control the exothermic reaction and the evolution of HCl gas.

-

Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Workup : The reaction mixture can be filtered to remove any precipitated impurities. The solvent and excess ethanol are then removed under reduced pressure using a rotary evaporator.

-

Purification : The crude (4-phenylbutyl)triethoxysilane product can be purified by fractional distillation under vacuum to yield a clear, colorless liquid.

-

Characterization : Confirm the product structure and purity using NMR spectroscopy (¹H, ¹³C, ²⁹Si) and FTIR spectroscopy.

Applications in Material Science and Drug Development

The unique reactivity of this compound makes it a valuable compound in several advanced applications.

-

Surface Modification : Its primary application is the formation of robust, covalently bound self-assembled monolayers (SAMs) on inorganic substrates like glass, silicon, and metal oxides.[1] The exposed phenylbutyl groups create a hydrophobic, non-polar surface. This is critical for applications in microelectronics, anti-corrosion coatings, and creating biocompatible surfaces.[1]

-

Polymer Composites : It can be used as a coupling agent to improve the adhesion between inorganic fillers and organic polymer matrices, enhancing the mechanical and thermal properties of high-performance composite materials.[1]

-

Relevance to Drug Development : While direct applications of this compound in drug synthesis are not widely reported, the broader class of organosilanes is highly relevant to the pharmaceutical industry.[8][9]

-

Intermediates : Structurally similar compounds, like trichloro-(4-methylphenyl)silane, serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antihistamines and antidepressants.[8]

-

Biocompatible Coatings : The ability to form stable, tailored surfaces allows for the modification of medical implants and devices to improve biocompatibility and reduce biofouling.

-

Drug Delivery : Silsesquioxanes, derived from the hydrolysis and condensation of organotrichlorosilanes, are being explored as nanocarriers for drug delivery systems.[2] The phenylbutyl group could provide a hydrophobic core for encapsulating lipophilic drugs.

-

References

- 1. This compound | 17886-88-3 | Benchchem [benchchem.com]

- 2. osti.gov [osti.gov]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 5. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. innospk.com [innospk.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Surface Modification of Silica with Trichloro(4-phenylbutyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of silica particles is a critical process in various scientific and industrial fields, including drug delivery, chromatography, and diagnostics. The functionalization of silica surfaces allows for the tuning of their chemical and physical properties, such as hydrophobicity, biocompatibility, and reactivity. Trichloro(4-phenylbutyl)silane is an organosilane that can be used to impart a hydrophobic character to silica surfaces. The 4-phenylbutyl group provides a non-polar interface, which can be advantageous for applications requiring controlled interactions with non-polar molecules or for creating hydrophobic barriers.

This document provides a detailed protocol for the surface modification of silica using this compound, along with methods for the characterization of the modified surfaces.

Mechanism of Surface Modification

The surface modification of silica with this compound proceeds through a well-established two-step mechanism involving hydrolysis and condensation.

-

Hydrolysis: The trichlorosilyl group (-SiCl₃) of the silane molecule readily reacts with trace amounts of water present on the silica surface or in the reaction solvent. This hydrolysis step replaces the chloro groups with hydroxyl groups, forming a reactive silanetriol intermediate.

-

Condensation: The newly formed silanol groups on the silane molecule then react with the silanol groups (Si-OH) present on the silica surface, forming stable siloxane bonds (Si-O-Si). Additionally, adjacent silanetriol molecules can condense with each other, leading to the formation of a cross-linked polysiloxane network on the silica surface. This process results in a durable, covalently bound organic layer.

Experimental Protocols

Materials and Equipment

-

Silica particles (e.g., silica gel, silicon wafers with a native oxide layer)

-

This compound (CAS: 17886-88-3)

-

Anhydrous toluene (or other anhydrous organic solvent like hexane)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl)

-

Nitrogen or Argon gas

-

Round-bottom flasks

-

Condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Schlenk line or glove box (recommended for handling the moisture-sensitive silane)

-

Centrifuge and centrifuge tubes

-

Oven

-

Sonicator

-

Contact angle goniometer

-

FTIR spectrometer

-

Thermogravimetric analyzer (TGA)

Protocol 1: Solution-Phase Deposition of this compound

This protocol describes the modification of silica particles in a solution phase.

1. Silica Substrate Preparation:

-

For silica particles: Dry the silica particles in an oven at 120 °C overnight to remove physically adsorbed water.

-

For silicon wafers: Clean the wafers by sonicating in a sequence of deionized water, ethanol, and then drying under a stream of nitrogen. To activate the surface, immerse the wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood. Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.

2. Silanization Reaction:

-

In a two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add the pre-dried silica particles.

-

Under an inert atmosphere (nitrogen or argon), add anhydrous toluene to the flask to create a slurry.

-

In a separate vial, prepare a solution of this compound in anhydrous toluene (typically a 1-5% v/v solution).

-

Slowly add the silane solution to the silica slurry while stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours or at an elevated temperature (e.g., 80-100 °C) for 1-2 hours to increase the reaction rate.

3. Washing and Curing:

-

After the reaction is complete, stop the stirring and allow the silica particles to settle.

-

Decant the supernatant and wash the particles multiple times with anhydrous toluene to remove any unreacted silane.

-

Follow with several washes with ethanol to remove residual toluene.

-

After the final wash, dry the modified silica particles in an oven at 100-120 °C for at least 2 hours to cure the silane layer and promote further cross-linking.

4. Storage:

-

Store the dried, surface-modified silica particles in a desiccator to prevent moisture adsorption.

Characterization of Modified Silica

The success of the surface modification can be evaluated using several analytical techniques.

| Parameter | Technique | Description | Representative Values* |

| Hydrophobicity | Contact Angle Goniometry | Measures the contact angle of a water droplet on the surface. A higher contact angle indicates increased hydrophobicity. | Unmodified Silica: < 20°Modified Silica: 90° - 110° |

| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of the phenylbutyl groups on the silica surface. Look for characteristic C-H stretching peaks of the alkyl chain and aromatic ring. | Appearance of peaks around 2850-2960 cm⁻¹ (aliphatic C-H) and ~3030 cm⁻¹ (aromatic C-H). |

| Grafting Density | Thermogravimetric Analysis (TGA) | Measures the weight loss of the modified silica as a function of temperature. The weight loss corresponding to the decomposition of the organic layer can be used to calculate the grafting density. | 1-3 molecules/nm² |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the temperature at which the grafted organic layer begins to decompose. | Onset of decomposition > 200 °C |

*Note: The values presented in this table are representative for silica surfaces modified with long-chain alkyl or aryl-alkyl silanes and are for illustrative purposes. Actual values for this compound may vary depending on the specific experimental conditions and the nature of the silica substrate.

Visualizations

Caption: Experimental workflow for silica surface modification.

Caption: Logical relationship of the surface modification process.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Contact Angle / Poor Hydrophobicity | Incomplete reaction | Increase reaction time or temperature. Ensure the use of anhydrous solvent and proper handling of the silane to prevent premature hydrolysis. |

| Insufficient surface activation | Ensure the silica surface is properly cleaned and activated to have a sufficient number of silanol groups. | |

| Aggregated Particles | Excessive cross-linking between particles | Control the concentration of the silane. Perform the reaction under more dilute conditions. |

| Inconsistent Results | Moisture contamination | Use freshly dried solvents and handle the trichlorosilane under an inert atmosphere. |

| Non-uniform silica surface | Ensure the starting silica material is of high quality and has a uniform surface. |

Conclusion

The surface modification of silica with this compound provides an effective method for introducing hydrophobic properties to the material. The protocol outlined in this document, when coupled with the appropriate characterization techniques, will enable researchers to reliably produce and verify the quality of their surface-modified silica for a variety of applications. Careful control of reaction conditions, particularly the exclusion of excess moisture, is paramount to achieving a uniform and stable silane layer.

Application Notes and Protocols for Self-Assembled Monolayers of Trichloro(4-phenylbutyl)silane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and characterization of self-assembled monolayers (SAMs) using Trichloro(4-phenylbutyl)silane. SAMs offer a robust method for modifying surfaces to control their physicochemical properties, which is of significant interest in fields such as biomaterials, sensor development, and drug delivery. The phenylbutyl-terminated surface created by this protocol provides a hydrophobic and aromatic interface, which can be utilized for studying protein adsorption, cell adhesion, and as a platform for further chemical modifications.

Introduction

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a solid surface. Trichlorosilanes, such as this compound, readily react with hydroxylated surfaces like silicon wafers with a native oxide layer (SiO₂), glass, or quartz. The reaction proceeds through hydrolysis of the trichlorosilyl group in the presence of trace water, followed by condensation and the formation of a stable polysiloxane network covalently bonded to the substrate. The 4-phenylbutyl tail group orients away from the surface, creating a well-defined organic interface.

Data Presentation

Characterization of the resulting SAM is crucial for ensuring a high-quality, densely packed monolayer. The following table summarizes expected quantitative data for a well-formed this compound SAM on a silicon wafer. These values are based on typical results for similar alkyl and phenyl-terminated silane SAMs and should be confirmed experimentally.

| Characterization Technique | Parameter | Expected Value |

| Contact Angle Goniometry | Static Water Contact Angle | 85° - 95° |

| Ellipsometry | Monolayer Thickness | 1.0 - 1.5 nm |

| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm |

Experimental Protocols

A meticulous experimental procedure is critical for the formation of a high-quality SAM. The following protocol outlines the necessary steps for substrate preparation, solution-phase deposition of this compound, and post-deposition treatment.

Materials and Equipment

-

This compound (CAS: 17886-88-3)

-

Silicon wafers or glass slides

-

Anhydrous toluene or hexane (spectroscopic or HPLC grade)

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water (18 MΩ·cm)

-

Isopropanol (IPA) and Ethanol (ACS grade)

-

Nitrogen gas (high purity)

-

Glass beakers and petri dishes

-

Ultrasonic bath

-

Fume hood

-

Contact angle goniometer

-

Ellipsometer

-

Atomic Force Microscope (AFM)

Protocol 1: Substrate Preparation (Piranha Cleaning)

CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Initial Cleaning: Place the silicon or glass substrates in a beaker. Add isopropanol and sonicate for 15 minutes. Repeat with ethanol and then DI water.

-

Piranha Solution Preparation: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.

-

Substrate Hydroxylation: Immerse the cleaned substrates into the hot Piranha solution for 30-60 minutes. This step removes organic residues and creates a hydrophilic, hydroxyl-terminated surface.

-

Rinsing: Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Storage: Store the cleaned substrates in a vacuum desiccator until ready for use. It is recommended to use them immediately after cleaning.

Protocol 2: SAM Formation by Solution Deposition

-

Solution Preparation: In a glove box or under an inert atmosphere to minimize water content, prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane.

-

Immersion: Place the freshly cleaned and dried substrates in the silane solution. Ensure the entire surface is submerged.

-

Self-Assembly: Allow the self-assembly process to proceed for 2-4 hours at room temperature. The optimal immersion time may need to be determined experimentally.

-

Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene or hexane to remove any physisorbed molecules.

-

Curing: Place the rinsed substrates in an oven at 110-120°C for 30-60 minutes to promote the covalent cross-linking of the silane molecules and bonding to the surface.

-

Final Cleaning: Sonicate the cured substrates in fresh toluene or hexane for 5-10 minutes to remove any remaining unbound silanes.

-

Drying: Dry the substrates under a stream of nitrogen gas.

-

Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator.

Visualizations

Experimental Workflow for SAM Formation

Caption: Workflow for the preparation of this compound SAMs.

Silanization Reaction Pathway

Caption: Reaction pathway for this compound SAM formation.

Application Notes & Protocols for (4-Phenylbutyl)silane Stationary Phase in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of a stationary phase derived from trichloro(4-phenylbutyl)silane in gas chromatography (GC). While this specific phase is not a standard commercially available product, these notes are constructed based on the established principles of phenyl-containing stationary phases and are intended to guide researchers in the potential application and development of similar custom columns.

Introduction to the (4-Phenylbutyl)silane Stationary Phase

A stationary phase synthesized from this compound results in a bonded silica phase with a phenylbutyl moiety. This phase is characterized by its intermediate polarity and unique selectivity, primarily driven by the presence of the phenyl group at the end of the butyl chain.

1.1 Predicted Chromatographic Properties:

-

Polarity: Intermediate polarity. The phenyl group introduces polarizability, while the butyl chain provides a non-polar character.

-

Selectivity: This stationary phase is expected to exhibit high selectivity for aromatic compounds due to potential π-π stacking interactions between the analyte's aromatic rings and the phenyl groups of the stationary phase.[1] The butyl spacer provides flexibility and can influence shape selectivity.

-

Thermal Stability: Phenyl-containing polysiloxane phases are known for their good thermal stability, which can reduce column bleed at higher temperatures.[2][3]

-

Applications: Potential applications include the separation of polycyclic aromatic hydrocarbons (PAHs), isomers of substituted aromatic compounds, pesticides, and pharmaceutical compounds containing aromatic moieties.[4][5][6]

Experimental Protocols

2.1 Protocol for Preparation of a Packed GC Column with (4-Phenylbutyl)silane Stationary Phase

This protocol describes a general procedure for preparing a lab-scale packed GC column.

Materials:

-

Solid support (e.g., Chromosorb W-HP, 80/100 mesh)

-

This compound

-

Anhydrous toluene (or other suitable dry, inert solvent)

-

Dry nitrogen gas

-

Empty GC column (e.g., 2 m x 1/8" stainless steel or glass)

-

Glass wool, silanized

-

Rotary evaporator

-

Vacuum pump

Procedure:

-

Support Preparation: Dry the solid support in an oven at 150°C for 4 hours to remove any adsorbed water. Allow to cool in a desiccator.

-

Coating Solution Preparation: In a fume hood, dissolve an appropriate amount of this compound in anhydrous toluene to achieve the desired phase loading (e.g., 5-10% by weight). For 10g of solid support, a 5% loading would require 0.5g of the silane.

-

Coating the Support: In a round-bottom flask, combine the dried solid support with the coating solution. Swirl gently to ensure the support is fully wetted.

-

Solvent Removal: Attach the flask to a rotary evaporator. Gradually apply vacuum and rotate the flask at a low speed. A water bath set to 50-60°C can be used to facilitate solvent evaporation. Continue until the coated support appears as a dry, free-flowing powder.

-

Final Drying: Further dry the coated packing material under a gentle stream of dry nitrogen gas for 1-2 hours to remove any residual solvent.

-

Column Packing: Plug one end of the empty GC column with a small piece of silanized glass wool. Attach the empty end to a vacuum line. Apply gentle suction and add the prepared packing material to the other end of the column using a funnel. Tap the column gently to ensure uniform packing.

-

Final Assembly: Once the column is filled, plug the open end with silanized glass wool.

-

Column Conditioning: Install the column in the GC oven. Do not connect the column outlet to the detector. Condition the column by purging with a carrier gas (e.g., helium or nitrogen) at a low flow rate (e.g., 5-10 mL/min) and gradually increasing the oven temperature from 40°C to a temperature slightly above the intended maximum operating temperature, but not exceeding the thermal stability limit of the phase. Hold for several hours until the baseline stabilizes.

2.2 Application Note: Analysis of Aromatic Drug Metabolites

Objective: To develop a GC method for the separation and quantification of a parent drug and its aromatic metabolites using a custom-packed (4-phenylbutyl)silane column.

Sample Preparation Protocol (Hypothetical):

-

Sample Collection: Collect 1 mL of plasma from a subject dosed with the parent drug.

-

Protein Precipitation: Add 2 mL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC analysis.

GC Analysis Protocol:

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Column: Custom-packed (4-Phenylbutyl)silane, 5% on Chromosorb W-HP, 80/100 mesh, 2m x 1/8" SS

-

Carrier Gas: Helium, 20 mL/min

-

Injector Temperature: 250°C

-

Detector: Flame Ionization Detector (FID) at 280°C

-

Oven Temperature Program:

-

Initial Temperature: 150°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

Injection Volume: 1 µL, splitless

Data Presentation

The following table represents hypothetical data for the separation of a parent drug (A) and two of its aromatic metabolites (B and C) based on the protocol in section 2.2.

| Compound | Retention Time (min) | Peak Area (a.u.) | Peak Width (min) | Resolution (Rs) |

| Parent Drug (A) | 8.54 | 125,480 | 0.12 | - |

| Metabolite (B) | 9.82 | 62,150 | 0.15 | 6.0 |

| Metabolite (C) | 10.95 | 45,320 | 0.18 | 4.5 |

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for GC column preparation and sample analysis.

Diagram 2: Proposed Separation Mechanism

Caption: Interactions driving separation on the phenylbutyl phase.

Diagram 3: Hypothetical Drug Metabolism Pathway

Caption: Analysis of aromatic metabolites in a drug development context.

References

- 1. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 3. mdpi.com [mdpi.com]

- 4. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Key Applications of Gas Chromatography | Phenomenex [phenomenex.com]

Application Notes and Protocols for Trichloro(4-phenylbutyl)silane in Reverse-Phase HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and drug development sectors. The selectivity and performance of RP-HPLC are largely dictated by the choice of stationary phase. While octadecyl (C18) and octyl (C8) bonded phases are ubiquitous, stationary phases with alternative chemistries offer unique selectivity for challenging separations. Phenyl-based stationary phases, for instance, provide distinct retention mechanisms due to the presence of the aromatic ring, which can engage in π-π interactions with analytes.[1][2]

This document provides detailed application notes and protocols for the use of trichloro(4-phenylbutyl)silane as a precursor for the synthesis of a 4-phenylbutyl bonded silica stationary phase for RP-HPLC. This stationary phase offers a unique combination of hydrophobic and aromatic interactions, making it a valuable tool for the separation of a wide range of compounds, particularly those containing aromatic moieties.

Principle of Operation

The 4-phenylbutyl stationary phase is synthesized by covalently bonding this compound to the surface of silica gel. The trichlorosilyl group of the silane reagent reacts with the silanol groups on the silica surface to form stable siloxane bonds. The resulting stationary phase possesses a four-carbon alkyl chain (butyl) that provides hydrophobicity, and a terminal phenyl group that allows for π-π interactions with aromatic analytes. This dual retention mechanism can lead to enhanced selectivity and resolution for complex mixtures, especially when compared to traditional alkyl-only phases.[1][3]

The separation mechanism on a 4-phenylbutyl column is a combination of:

-

Hydrophobic Interactions: The butyl part of the bonded ligand interacts with the non-polar regions of analyte molecules.

-

π-π Interactions: The terminal phenyl group can interact with the π-electron systems of aromatic and unsaturated analytes, leading to enhanced retention and unique selectivity for these compounds.[1][2]

Caption: Chemical bonding of this compound to a silica surface.

Applications

The unique selectivity of the 4-phenylbutyl stationary phase makes it well-suited for a variety of applications in pharmaceutical analysis and drug development, including:

-

Separation of Aromatic Compounds: The phenyl group provides strong retention and selectivity for aromatic and polycyclic aromatic hydrocarbons (PAHs).[1]

-

Analysis of Pharmaceuticals: Many drug molecules contain aromatic rings, making this stationary phase ideal for their separation from impurities and metabolites.

-

Isomer Separations: The defined spatial arrangement of the phenylbutyl ligand can aid in the resolution of positional isomers.

-

Analysis of Natural Products: The mixed-mode interactions are beneficial for separating complex mixtures of natural products that often contain both aliphatic and aromatic components.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenylbutyl Bonded Silica Stationary Phase

This protocol describes the preparation of a 4-phenylbutyl stationary phase from this compound and porous silica gel.

Materials:

-

Porous silica gel (5 µm, 100 Å pore size)

-

This compound

-

Anhydrous toluene

-

Anhydrous pyridine

-

Methanol

-

Acetone

-

Trimethylchlorosilane (for end-capping)

-

Hexamethyldisilazane (for end-capping)

Procedure:

-

Silica Activation: Dry the silica gel under vacuum at 150°C for 4 hours to remove adsorbed water and activate the silanol groups.

-

Silanization Reaction:

-

In a round-bottom flask under a nitrogen atmosphere, suspend the activated silica gel in anhydrous toluene.

-

Add anhydrous pyridine to the suspension to act as an acid scavenger.

-

Slowly add a solution of this compound in anhydrous toluene to the silica suspension while stirring. The amount of silane should be calculated to achieve the desired surface coverage.

-

Reflux the mixture for 8-12 hours with continuous stirring.

-

-

Washing:

-

After the reaction, cool the mixture and filter the modified silica gel.

-

Wash the silica sequentially with toluene, methanol, and acetone to remove unreacted silane and by-products.

-

Dry the bonded silica gel under vacuum at 60°C.

-

-

End-capping (Optional but Recommended):

-

To minimize the interaction of analytes with residual silanol groups, an end-capping step is recommended.[4][5][6]

-

Suspend the 4-phenylbutyl bonded silica in anhydrous toluene.

-

Add a mixture of trimethylchlorosilane and hexamethyldisilazane.

-

Reflux the mixture for 4-6 hours.

-

Wash the end-capped silica as described in step 3 and dry under vacuum.

-

Caption: Workflow for the synthesis of 4-phenylbutyl bonded silica.

Protocol 2: HPLC Column Packing

Materials:

-

Synthesized 4-phenylbutyl bonded silica

-

HPLC column hardware (e.g., 150 mm x 4.6 mm)

-

Slurry packing solvent (e.g., isopropanol)

-

HPLC packing pump

Procedure:

-

Slurry Preparation: Prepare a slurry of the 4-phenylbutyl bonded silica in the packing solvent. The concentration of the slurry will depend on the column dimensions and packing equipment.

-

Column Packing: Pack the slurry into the HPLC column hardware using a high-pressure slurry packing technique. Follow the manufacturer's instructions for the specific packing pump and column hardware.

-

Column Equilibration: Once packed, equilibrate the column with the desired mobile phase until a stable baseline is achieved.

Protocol 3: Performance Evaluation and Application Example

This protocol provides an example of using the prepared 4-phenylbutyl column for the separation of a mixture of aromatic compounds and compares its performance to a standard C18 column.

Test Mixture:

-

Benzene

-

Toluene

-

Ethylbenzene

-

Propylbenzene

-

Butylbenzene

HPLC Conditions:

| Parameter | 4-Phenylbutyl Column | C18 Column |

| Column Dimensions | 150 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol/Water (60:40, v/v) | Methanol/Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25°C | 25°C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 10 µL |

Expected Results and Data Presentation:

The 4-phenylbutyl column is expected to show increased retention and potentially altered selectivity for the aromatic test mixture compared to the C18 column due to the additional π-π interactions.

Table 1: Retention Factor (k') Comparison for Aromatic Hydrocarbons

| Compound | k' on 4-Phenylbutyl Column | k' on C18 Column |

| Benzene | Value | Value |

| Toluene | Value | Value |

| Ethylbenzene | Value | Value |

| Propylbenzene | Value | Value |

| Butylbenzene | Value | Value |

Note: The actual k' values would be determined experimentally. It is anticipated that the k' values on the 4-phenylbutyl column will be higher than on the C18 column for these analytes.[1][7]

Table 2: Selectivity (α) Comparison for Adjacent Peaks

| Peak Pair | α on 4-Phenylbutyl Column | α on C18 Column |

| Toluene/Benzene | Value | Value |

| Ethylbenzene/Toluene | Value | Value |

| Propylbenzene/Ethylbenzene | Value | Value |

| Butylbenzene/Propylbenzene | Value | Value |

Note: The selectivity factor (α) is calculated as the ratio of the retention factors of two adjacent peaks (k'2/k'1). Differences in α values indicate a change in selectivity between the two columns.[1][8]

Conclusion

The use of this compound to create a 4-phenylbutyl bonded stationary phase offers a valuable alternative to traditional reversed-phase materials. The dual retention mechanism, combining hydrophobic and π-π interactions, provides unique selectivity that can be advantageous for the separation of aromatic compounds, pharmaceuticals, and other complex mixtures. The detailed protocols provided herein offer a starting point for researchers to synthesize, pack, and evaluate their own 4-phenylbutyl HPLC columns, expanding their analytical capabilities for challenging separation problems.

References

Application Notes and Protocols for Silanization of Glass Slides with Trichloro(4-phenylbutyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanization is a surface modification technique that creates a covalent bond between a silane coupling agent and a substrate, in this case, a glass slide. This process is fundamental in various scientific and biomedical applications, including microarrays, cell culture, and biosensor development. The choice of silane is critical as it determines the resulting surface properties. Trichloro(4-phenylbutyl)silane is an organosilane that, when applied to a glass surface, imparts a hydrophobic character due to its phenylbutyl group. This application note provides a detailed, step-by-step guide for the silanization of glass slides using this compound, ensuring a reproducible and high-quality modified surface. The protocol includes essential safety precautions, a detailed experimental workflow, and expected outcomes.

Materials and Equipment

| Material/Equipment | Description |

| Substrates | Glass microscope slides |

| Silane | This compound (CAS: 17886-88-3) |

| Solvent | Anhydrous Toluene |

| Cleaning Solutions | Piranha solution (3:1 mixture of sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)), Deionized (DI) water, Acetone, Ethanol |

| Glassware | Beakers, Slide staining jars with lids |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), Safety goggles, Face shield, Lab coat, Respiratory protection (use in a fume hood) |

| Other Equipment | Sonicator, Oven, Nitrogen gas source, Hot plate (optional) |

Safety Precautions

This compound is a reactive and hazardous chemical. It is crucial to adhere to the following safety measures:

-

Work in a Fume Hood: All steps involving this compound and Piranha solution must be performed in a certified chemical fume hood to avoid inhalation of hazardous vapors.[1][2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2]

-

Handling Piranha Solution: Piranha solution is extremely corrosive and reacts violently with organic materials. It should be handled with extreme caution. Prepare the solution by slowly adding hydrogen peroxide to the sulfuric acid. Never add sulfuric acid to hydrogen peroxide. The solution is highly exothermic. Allow it to cool before use.

-

Handling Trichlorosilanes: Trichlorosilanes are corrosive, combustible, and can be fatal if inhaled.[1][2] They react with moisture, including humidity in the air, to produce hydrochloric acid (HCl) gas.[2][3] Therefore, it is essential to work in a dry, inert atmosphere (e.g., under nitrogen) and use anhydrous solvents.[4]

-

Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Piranha solution should be allowed to cool and react completely before disposal. Silane waste should be quenched carefully with an appropriate solvent before disposal.

Experimental Protocol

This protocol is divided into three main stages: cleaning of the glass slides, the silanization reaction, and post-silanization processing.

Stage 1: Cleaning and Activation of Glass Slides

A pristine and well-activated glass surface is paramount for successful and uniform silanization. The goal is to remove all organic residues and to generate a high density of hydroxyl (-OH) groups on the surface.

-

Initial Cleaning:

-

Place the glass slides in a slide rack.

-

Immerse the slides in a beaker containing acetone and sonicate for 15 minutes.

-

Rinse the slides thoroughly with deionized (DI) water.

-

Immerse the slides in ethanol and sonicate for another 15 minutes.

-

Rinse the slides again with copious amounts of DI water.

-

-

Piranha Etching (Activation):

-

Caution: This step must be performed with extreme care in a chemical fume hood.

-

Carefully prepare the Piranha solution (3:1 H₂SO₄:H₂O₂) in a glass beaker.

-

Immerse the cleaned and rinsed glass slides in the Piranha solution for 30-60 minutes. The solution will become hot.

-

Carefully remove the slides from the Piranha solution and rinse them extensively with DI water to remove all traces of the acid.

-

-

Drying:

-

Dry the slides with a stream of inert gas, such as nitrogen.

-

Place the cleaned slides in an oven at 110-120°C for at least 1 hour to ensure a completely dry and activated surface. It is crucial to proceed to the silanization step immediately after drying to prevent re-adsorption of contaminants from the atmosphere.

-

Stage 2: Silanization with this compound

This stage involves the formation of a self-assembled monolayer (SAM) of this compound on the activated glass surface. The trichlorosilyl group reacts with the surface hydroxyl groups, forming stable siloxane (Si-O-Si) bonds.[4]

-

Prepare the Silanization Solution:

-

Work in a dry environment, preferably in a glove box or under a nitrogen atmosphere.

-

Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. For example, to make a 2% solution, add 2 mL of this compound to 98 mL of anhydrous toluene. The solution should be prepared fresh just before use.

-

-

Immersion and Reaction:

-

Place the hot, dry, and activated glass slides into a slide staining jar with a lid.

-

Pour the freshly prepared silanization solution into the staining jar, ensuring the slides are fully submerged.

-

Seal the jar to prevent the ingress of moisture.

-

Allow the reaction to proceed for 2-4 hours at room temperature. For a more robust monolayer, the reaction can be carried out by refluxing the solution for 12-24 hours. However, for most applications, room temperature incubation is sufficient.

-

Stage 3: Post-Silanization Processing and Curing

This final stage is critical for removing any non-covalently bound silane molecules and for cross-linking the silane layer.

-

Rinsing:

-

After the incubation period, carefully remove the slides from the silanization solution.

-

Rinse the slides thoroughly with anhydrous toluene to remove any excess, unreacted silane.

-

Subsequently, rinse the slides with acetone and then with ethanol.

-

-

Curing:

-

Dry the rinsed slides with a stream of nitrogen.

-

Place the slides in an oven at 110-120°C for 30-60 minutes. This curing step helps to drive off any remaining solvent and promotes the cross-linking of adjacent silane molecules, forming a more stable and uniform monolayer.[4]

-

-

Storage:

-

After curing, allow the slides to cool to room temperature.

-